molecular formula C15H16FNO4S B4842419 3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide

3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No. B4842419
M. Wt: 325.4 g/mol
InChI Key: KZXTZNNDGBNXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of various enzymes and proteins that are involved in the development of diseases such as inflammation, cancer, and diabetes. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation. It has also been found to inhibit the activity of protein kinase B (PKB), which is a protein that is involved in the development of cancer.
Biochemical and Physiological Effects:
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. It has also been found to induce apoptosis, which is a process of programmed cell death that is important for the elimination of cancer cells. Additionally, the compound has been found to improve glucose uptake and insulin sensitivity, which are important for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize any potential toxic effects.

Future Directions

There are several future directions for the study of 3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide. One direction is to investigate the compound's potential as a therapeutic agent for various diseases such as inflammation, cancer, and diabetes. Further studies are needed to determine the optimal dosage, duration of treatment, and potential side effects of the compound. Another direction is to investigate the structure-activity relationship of the compound to identify more potent derivatives. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of the compound to better understand its mechanism of action and potential therapeutic applications.
In conclusion, 3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound that has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent. The compound has been synthesized through various methods and has been found to inhibit the activity of various enzymes and proteins that are involved in the development of these diseases. Further studies are needed to determine the optimal dosage, duration of treatment, and potential side effects of the compound. Additionally, studies are needed to investigate the structure-activity relationship of the compound and its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of these diseases.

properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c1-20-15-8-7-13(11-14(15)16)22(18,19)17-9-10-21-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXTZNNDGBNXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide
Reactant of Route 4
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide
Reactant of Route 5
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide
Reactant of Route 6
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.